molecular formula C17H21ClN2O4 B5615298 1-(3-chloro-4-methoxyphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

1-(3-chloro-4-methoxyphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

Cat. No. B5615298
M. Wt: 352.8 g/mol
InChI Key: YKLMMDQBTMCRPR-UHFFFAOYSA-N
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Description

Chemical research often explores novel compounds for various applications, including medicinal chemistry, materials science, and catalysis. The compound likely falls into the category of specialized organic molecules, which are synthesized and analyzed for their unique properties and potential applications.

Synthesis Analysis

Synthesis of complex organic compounds typically involves multi-step processes, including condensation reactions, functional group transformations, and purification techniques. For instance, compounds with similar structural features are synthesized through condensation of specific precursors in the presence of catalysts, followed by ring closure reactions and functional group modifications (Al‐Refai et al., 2016).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray crystallography is a common technique used to elucidate the precise arrangement of atoms within a molecule, providing insights into its stereochemistry and conformation. Studies on related compounds have revealed complex molecular geometries and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the compound's stability and reactivity (Kumar et al., 2018).

Chemical Reactions and Properties

Organic compounds undergo a wide range of chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The functionality and reactive sites of the molecule determine its participation in such reactions. For example, pyrrolidinones are known to undergo rearrangement reactions under certain conditions, leading to the formation of structurally related compounds with potential utility in various domains (Ghelfi et al., 2003).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-(1,4-oxazepane-4-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-23-15-4-3-13(10-14(15)18)20-11-12(9-16(20)21)17(22)19-5-2-7-24-8-6-19/h3-4,10,12H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLMMDQBTMCRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-4-(1,4-oxazepan-4-ylcarbonyl)-2-pyrrolidinone

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